3,5-Diethyl-2,4-dinitroaniline
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Overview
Description
3,5-Diethyl-2,4-dinitroaniline is a chemical compound belonging to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups (-NO₂) attached to an aniline ring. The molecular formula of this compound is C₁₀H₁₃N₃O₄. This compound is known for its applications in various industrial processes, particularly in the production of dyes and pesticides .
Preparation Methods
The synthesis of 3,5-Diethyl-2,4-dinitroaniline typically involves the nitration of aniline derivatives. One common method is the reaction of 1-chloro-2,4-dinitrobenzene with ammonia, which can be further modified to introduce the diethyl groups . Industrial production often employs continuous-flow microreactor systems to ensure safe and efficient synthesis. This method allows for precise control over reaction conditions, minimizing the risk of hazardous exothermic reactions .
Chemical Reactions Analysis
3,5-Diethyl-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho to the nitro groups.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong oxidizing agents like potassium permanganate. Major products formed from these reactions include 3,5-Diethyl-2,4-diaminoaniline and various substituted derivatives .
Scientific Research Applications
3,5-Diethyl-2,4-dinitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is widely used in the production of herbicides and pesticides, contributing to agricultural productivity
Mechanism of Action
The primary mechanism of action of 3,5-Diethyl-2,4-dinitroaniline involves the inhibition of microtubule formation. This compound targets tubulin proteins, disrupting the polymerization process essential for cell division. This mechanism is similar to that of other dinitroaniline herbicides, which inhibit root development in plants by preventing the formation of lateral roots .
Comparison with Similar Compounds
3,5-Diethyl-2,4-dinitroaniline can be compared with other dinitroaniline compounds such as:
- 2,4-Dinitroaniline
- 2,6-Dinitroaniline
- 3,4-Dinitroaniline
- 3,5-Dinitroaniline
While these compounds share similar structural features, this compound is unique due to the presence of diethyl groups, which can influence its reactivity and applications. The diethyl groups can enhance the compound’s solubility and modify its interaction with biological targets .
Properties
CAS No. |
26998-96-9 |
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Molecular Formula |
C10H13N3O4 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
3,5-diethyl-2,4-dinitroaniline |
InChI |
InChI=1S/C10H13N3O4/c1-3-6-5-8(11)10(13(16)17)7(4-2)9(6)12(14)15/h5H,3-4,11H2,1-2H3 |
InChI Key |
VGHAVTXKVFHYAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1[N+](=O)[O-])CC)[N+](=O)[O-])N |
Origin of Product |
United States |
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